molecular formula C18H19FN2OS B5757504 1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine

1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine

Cat. No. B5757504
M. Wt: 330.4 g/mol
InChI Key: UCDBGIWEDNCWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action involves the modulation of certain biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine involves the modulation of certain biochemical and physiological processes in the body. It has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, which play a key role in the development of inflammation. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine is its ability to exhibit anti-inflammatory, analgesic, and antipyretic properties. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for the research on 1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine. One of the areas of research could focus on the development of new synthetic methods for this compound, which could lead to the production of more efficient and less toxic derivatives. Another area of research could focus on the identification of new therapeutic targets for this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies on the toxicity of this compound could help in the development of safer and more effective drugs.
Conclusion
In conclusion, 1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine is a promising candidate for the treatment of various diseases due to its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the modulation of certain biochemical and physiological processes, and its synthesis method involves the reaction of 1-(2-fluorophenyl)piperazine with phenylthioacetic acid. However, further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine can be achieved using various methods. One of the most commonly used methods involves the reaction of 1-(2-fluorophenyl)piperazine with phenylthioacetic acid in the presence of a catalyst such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain the final product.

Scientific Research Applications

1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases such as arthritis, cancer, and fever.

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2OS/c19-16-8-4-5-9-17(16)20-10-12-21(13-11-20)18(22)14-23-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDBGIWEDNCWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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